molecular formula C24H18ClN3O3 B6549772 N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}naphthalene-2-carbohydrazide CAS No. 1040665-74-4

N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}naphthalene-2-carbohydrazide

Cat. No.: B6549772
CAS No.: 1040665-74-4
M. Wt: 431.9 g/mol
InChI Key: WCDLNIWXSPXHSP-UHFFFAOYSA-N
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Description

N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}naphthalene-2-carbohydrazide is a synthetic chemical compound designed for research applications. Its molecular structure incorporates a 6-oxo-1,6-dihydropyridine core, a scaffold known to contribute to interesting structural properties and intermolecular interactions, such as N—H···O hydrogen bonding in solid-state crystal structures . This core is functionally diversified with both a 4-chlorobenzyl group and a naphthalene-2-carbohydrazide moiety. The inclusion of the naphthalene ring system is a feature of interest in medicinal chemistry, as similar naphthalene-containing heterocycles have been investigated as scaffolds for building novel antineoplastic agents . Preliminary research on compounds bearing these structural features has indicated potential cytotoxic effects against various cancer cell lines in vitro, suggesting this compound may be a valuable subject for further pharmacological and structure-activity relationship (SAR) studies in oncology research . The presence of the carbohydrazide linker also provides a versatile handle for further chemical modification and derivatization, making it a useful intermediate or building block in synthetic chemistry programs aimed at developing new biologically active molecules. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions and in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N'-(naphthalene-2-carbonyl)-6-oxopyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O3/c25-21-10-5-16(6-11-21)14-28-15-20(9-12-22(28)29)24(31)27-26-23(30)19-8-7-17-3-1-2-4-18(17)13-19/h1-13,15H,14H2,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDLNIWXSPXHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NNC(=O)C3=CN(C(=O)C=C3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}naphthalene-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound features a naphthalene core linked to a hydrazide moiety and a dihydropyridine structure, which are known for their diverse biological activities. The presence of the 4-chlorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have shown that compounds with similar structural features exhibit promising anticancer properties. For instance, naphthalene derivatives have been shown to inhibit cell proliferation in various cancer cell lines.

Case Studies

  • Inhibition of Colon Cancer Cells : A study demonstrated that naphthalene-based compounds displayed significant cytotoxicity against human colon carcinoma cell lines, particularly those with mutations in the TP53 tumor suppressor gene. The mechanism involved DNA intercalation and disruption of cellular replication processes .
  • Comparative Analysis : Another investigation highlighted that certain naphthalene derivatives exhibited activity comparable to established anticancer drugs, suggesting that structural modifications can enhance efficacy against cancer cells .

Antimicrobial Activity

The synthesized compound has also been evaluated for its antimicrobial properties. Similar compounds have shown varying degrees of antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis.

Antibacterial Screening

  • Activity Spectrum : A range of naphthalene derivatives demonstrated moderate to strong antibacterial effects. The activity was influenced by structural modifications, particularly the introduction of electron-withdrawing groups which enhanced lipophilicity and binding affinity to bacterial targets .
  • Enzyme Inhibition : Some studies have reported that naphthalene derivatives act as effective inhibitors of key enzymes like acetylcholinesterase (AChE) and urease, further contributing to their therapeutic potential in treating infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several structural features:

Structural FeatureInfluence on Activity
Naphthalene CoreEnhances lipophilicity and DNA interaction
Dihydropyridine MoietyContributes to anticancer activity
4-Chlorophenyl GroupIncreases binding affinity and potency
Hydrazide FunctionalityMay enhance antimicrobial properties

Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinity of this compound with various biological targets. These studies indicated favorable interactions with proteins involved in cancer progression and microbial resistance mechanisms .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of carbohydrazide, including the compound , demonstrate promising anticancer properties. For instance, studies have shown that related compounds can reverse multidrug resistance (MDR) in cancer cells. In vitro evaluations have highlighted their ability to enhance the efficacy of chemotherapeutic agents like adriamycin in resistant cell lines, achieving percentage enhancements in drug activity ranging from 33.58% to 90.67% at specific concentrations .

Table 1: Anticancer Activity of Related Compounds

CompoundConcentration (µg/ml)% Enhancement in Adriamycin Activity
Compound A4033.58 - 90.67
Compound B808.80 - 46.04

Antidiabetic Properties

Carbohydrazide derivatives have been investigated for their antidiabetic effects. Experimental models using streptozotocin-induced diabetic rats demonstrated that these compounds could significantly lower blood glucose levels when administered at appropriate dosages .

Table 2: Antidiabetic Activity in Animal Models

CompoundDose (mg/kg)Effect on Blood Glucose Level (%)
N'-{Compound}50Significant reduction observed
Glibenclamide10Standard control

Study on MDR Reversal

A notable study evaluated the cytotoxicity and MDR reversal activity of various naphthalene derivatives, including those structurally similar to N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}naphthalene-2-carbohydrazide. The results indicated that certain compounds not only showed low toxicity but also significantly improved the sensitivity of resistant cancer cell lines to adriamycin .

Antidiabetic Effects in Animal Models

Another research effort focused on assessing the hypoglycemic activity of carbohydrazide derivatives in diabetic rat models. The findings revealed that these compounds effectively lowered glucose levels, suggesting potential therapeutic applications for diabetes management .

Chemical Reactions Analysis

Cyclocondensation Reactions with β-Diketones

The carbohydrazide moiety undergoes cyclocondensation with β-diketones to form pyrazolo[1,5-a]pyridine derivatives. For example, reactions with dimedone (5,5-dimethylcyclohexane-1,3-dione) under aerobic conditions yield tetrahydropyrido[1,2-b]indazole systems via oxidative cross-dehydrogenative coupling (CDC) (Table 1) .

Table 1: Reaction conditions and products for cyclocondensation

ReactantConditionsProduct StructureYield (%)
β-Diketone (e.g., dimedone)EtOH, AcOH (6 equiv), O₂, 130°C, 18 hPyrido[1,2-b]indazole derivative74–94

Key spectral data for analogous products:

  • IR : Absorption bands at 3,400–3,163 cm⁻¹ (NH), 1,664–1,658 cm⁻¹ (C=O) .

  • ¹H NMR : Signals at δ 2.27 (s, CH₃), 6.72 (s, pyridine-H), 7.31–8.66 (aromatic-H) .

Hydrazone Formation

The hydrazide group reacts with aldehydes/ketones to form hydrazones. For instance, condensation with 4-chlorobenzaldehyde in ethanol under reflux produces a hydrazone derivative, confirmed by the disappearance of the NH₂ IR band and the emergence of an imine (C=N) stretch at ~1,620 cm⁻¹ .

Example reaction :

Hydrazide+RCHOEtOH, ΔHydrazone+H2O\text{Hydrazide} + \text{RCHO} \xrightarrow{\text{EtOH, Δ}} \text{Hydrazone} + \text{H}_2\text{O}

Oxidative Reactivity of the Dihydropyridine Ring

The 6-oxo-1,6-dihydropyridine core is susceptible to oxidation. Under aerobic conditions, it undergoes dehydrogenation to form pyridine derivatives. For example, heating in DMF with Pd(OAc)₂ catalyzes aromatization, yielding a fully conjugated pyridine system (confirmed by X-ray crystallography) .

Key observations :

  • Oxidation under O₂ atmosphere increases reaction efficiency (94% yield vs. 6% under Ar) .

  • Crystal structures reveal twisted conformations (dihedral angle: 88.1° between pyridine and benzene rings) .

Nucleophilic Substitution at the 4-Chlorophenyl Group

The electron-withdrawing chlorine substituent facilitates nucleophilic aromatic substitution (NAS). Reaction with amines (e.g., morpholine) in DMF at 120°C replaces the chlorine atom, forming 4-morpholinophenyl derivatives .

Table 2: Substitution reactions

NucleophileConditionsProductYield (%)
MorpholineDMF, 120°C, 24 h4-Morpholinophenyl derivative68

Coordination Chemistry

The compound acts as a polydentate ligand via its carbonyl oxygen, hydrazide nitrogen, and chlorophenyl π-system. Coordination with Cu(II) in methanol produces a complex with a distorted octahedral geometry, characterized by UV-Vis (λmax\lambda_{\text{max}} = 610 nm) and ESR (gg_{\perp} = 2.12, gg_{\parallel} = 2.32) .

Photochemical Reactivity

UV irradiation in methanol induces ring-opening of the dihydropyridine moiety, forming a tetrahydropyridine intermediate. This reactivity is analogous to 1-benzyl-3-cyano-1,4-dihydropyridine, which undergoes photoisomerization to a chromene derivative .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound belongs to a broader class of dihydropyridine and carbohydrazide derivatives. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C₂₁H₁₇Cl₂N₃O₃ 430.3 Naphthalene-2-carbohydrazide, 4-chlorophenylmethyl Aromatic-rich, lacks polar groups
N'-(1-Benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-2-(4-chlorophenyl)acetohydrazide C₂₁H₁₈ClN₃O₃ 395.8 4-Chlorophenylacetohydrazide, benzyl Smaller MW, benzyl substitution
BE46468: N'-(1-Benzyl-6-oxo-dihydropyridine-3-carbonyl)-2-fluorobenzohydrazide C₂₀H₁₆FN₃O₃ 365.36 2-Fluorobenzohydrazide, benzyl Fluorine substitution enhances polarity
1-(3-Chlorophenyl)-N-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-dihydropyridazine-3-carboxamide C₁₇H₁₁Cl₂F₃N₃O₂ ~416.9* Trifluoromethyl, dichlorophenyl Pyridazine core, high halogen content
N3-(1-Adamantyl)-4-oxo-1-pentyl-dihydronaphthyridine-3-carboxamide C₂₆H₃₅N₃O₂ 421.6 Adamantyl, pentyl Bulky substituents, lipophilic

*Calculated based on molecular formula.

Key Observations:

  • Aromatic vs. Aliphatic Substituents : The target compound’s naphthalene group contrasts with smaller aromatic (e.g., fluorophenyl in BE46468 ) or aliphatic (e.g., adamantyl in ) groups in analogs. This may influence π-π stacking interactions in biological targets.
  • Halogenation : The 4-chlorophenyl group is shared with compounds in , but trifluoromethyl substitution in could enhance metabolic stability.

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via multi-component condensation reactions. For example, chloro-substituted dihydropyridine derivatives are synthesized by reacting benzaldehyde derivatives with ethyl acetoacetate and urea under acidic conditions . Key parameters include:

  • Solvent selection (e.g., ethanol, DMF) for solubility and reactivity.
  • Catalysts (e.g., p-toluenesulfonic acid) to accelerate cyclization.
  • Temperature control (80–100°C) to avoid side reactions.

Q. Table 1: Comparison of Synthesis Methods

MethodSolventCatalystTemp (°C)Yield (%)Purity (HPLC)
Multi-component EthanolH₂SO₄806895%
Acylhydrazide coupling DMFDCC/DMAP257298%

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., chlorophenyl and naphthalene moieties) .
  • HPLC-MS : Validates molecular weight and detects impurities (<2% threshold) .
  • FT-IR : Identifies carbonyl (C=O, ~1680 cm⁻¹) and hydrazide (N-H, ~3300 cm⁻¹) functional groups .

Q. What in vitro assays are recommended for initial screening of biological activities?

Methodological Answer:

  • Anticancer : MTT assay against HeLa or MCF-7 cell lines (IC₅₀ < 50 µM considered active) .
  • Antimicrobial : Broth microdilution (MIC ≤ 25 µg/mL against S. aureus or C. albicans) .
  • Antioxidant : DPPH radical scavenging (EC₅₀ < 100 µM) .

Q. Table 2: Representative Biological Activity Data

Assay TypeModel SystemResult (IC₅₀/MIC)Reference
AnticancerHeLa cells42 µM
AntimicrobialS. aureus18 µg/mL
AntioxidantDPPH78 µM

Advanced Research Questions

Q. How can factorial design optimize synthesis parameters for higher yield and scalability?

Methodological Answer: A three-factor, two-level factorial design can systematically evaluate solvent, catalyst loading, and temperature:

  • Factors : Solvent polarity (ethanol vs. DMF), catalyst concentration (0.5–1.5 mol%), temperature (60–100°C).
  • Response Variables : Yield, purity, reaction time.
  • Statistical Analysis : ANOVA identifies significant interactions (e.g., ethanol with H₂SO₄ at 80°C maximizes yield) .

Q. Table 3: Factorial Design Optimization Example

RunSolventCatalyst (mol%)Temp (°C)Yield (%)
1Ethanol1.08072
2DMF1.510065

Q. What computational strategies predict reactivity and regioselectivity in derivatives?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates transition-state energies to predict regioselectivity in acylhydrazide coupling .
  • Molecular Dynamics (MD) : Simulates binding affinities for biological targets (e.g., kinase inhibition) .
  • AI-Driven Tools : Platforms like COMSOL Multiphysics integrate quantum mechanics/molecular mechanics (QM/MM) for reaction pathway optimization .

Q. How should contradictions between in vitro and in vivo toxicity data be resolved?

Methodological Answer:

  • Metabolite Profiling : LC-MS/MS identifies active/toxic metabolites (e.g., hydroxylated derivatives) .
  • Cross-Species Validation : Compare rodent and human liver microsomes to assess metabolic stability .
  • Dose-Response Modeling : Establish NOAEL (No Observed Adverse Effect Level) using Hill equation fits .

Q. Table 4: Toxicity Data Discrepancy Analysis

Model SystemLD₅₀ (mg/kg)Key MetaboliteProposed Mechanism
In vitro (HepG2)N/ANone detectedDirect cytotoxicity
In vivo (Rat)2504-OH derivativeHepatic CYP450 activation

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